molecular formula C5H10ClNO3 B12423376 5-Aminolevulinic acid methyl ester-d3 (hydrochloride)

5-Aminolevulinic acid methyl ester-d3 (hydrochloride)

Cat. No.: B12423376
M. Wt: 170.61 g/mol
InChI Key: FXLKSZWVEHPCFM-NIIDSAIPSA-N
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Description

5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid methyl ester hydrochloride. This compound is a derivative of 5-Aminolevulinic acid, which is a key intermediate in the biosynthesis of heme. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) typically involves the esterification of 5-Aminolevulinic acid with methanol-d3 in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

    Solvent: Methanol-d3

Industrial Production Methods

Industrial production of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale esterification: Using industrial reactors to mix 5-Aminolevulinic acid with methanol-d3.

    Purification: The product is purified using crystallization or distillation techniques.

    Quality Control: Ensuring the purity and stability of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

5-Aminolevulinic acid methyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

5-Aminolevulinic acid methyl ester-d3 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand biosynthetic pathways.

    Biology: Employed in studies of cellular metabolism and enzyme kinetics.

    Medicine: Utilized in photodynamic therapy for the treatment of certain types of cancer, such as non-melanoma skin cancer.

    Industry: Used in the production of photosensitizers for photodynamic therapy.

Mechanism of Action

The mechanism of action of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) involves its conversion to protoporphyrin IX, a photosensitizer. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cellular damage and apoptosis. This mechanism is particularly effective in targeting cancer cells due to their higher uptake of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Aminolevulinic acid: The non-deuterated form, used in similar applications but with different stability and traceability properties.

    Methyl aminolevulinate: Another ester derivative used in photodynamic therapy.

    Hexaminolevulinate: A hexyl ester of 5-Aminolevulinic acid, more lipophilic and efficient in inducing protoporphyrin IX.

Uniqueness

5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in scientific research for studying complex biological processes and pathways.

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

170.61 g/mol

IUPAC Name

trideuteriomethyl 4-amino-4-oxobutanoate;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H2,6,7);1H/i1D3;

InChI Key

FXLKSZWVEHPCFM-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCC(=O)N.Cl

Canonical SMILES

COC(=O)CCC(=O)N.Cl

Origin of Product

United States

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